2-bromoacetic acid

NMR spectroscopy Isotope labeling Analytical chemistry

Reliable quantification of carbon fate in complex biological matrices requires high isotopic enrichment. Bromoacetic acid-1-13C (CAS 57858-24-9) delivers ≥99 atom% 13C enrichment at the carboxylic carbon, providing >90-fold signal enhancement for NMR and enabling precise isotope dilution mass spectrometry. • Eliminates matrix effects as an internal standard (M+1 mass shift) for GC-MS/LC-MS quantification of haloacetic acids. • Enables site-specific carboxymethylation of active-site residues, introducing a sensitive 13C NMR reporter for enzyme mechanistic studies. • Serves as a labeled building block for synthesizing 13C-tagged metabolic intermediates and catalytic dehalogenation probes.

Molecular Formula C2H3BrO2
Molecular Weight 139.94 g/mol
CAS No. 57858-24-9
Cat. No. B113405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromoacetic acid
CAS57858-24-9
Synonyms2-Bromoacetic Acid-13C;  2-Bromoethanoic Acid-13C; 
Molecular FormulaC2H3BrO2
Molecular Weight139.94 g/mol
Structural Identifiers
SMILESC(C(=O)O)Br
InChIInChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i2+1
InChIKeyKDPAWGWELVVRCH-VQEHIDDOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromoacetic Acid-1-13C (CAS 57858-24-9): Isotopically Labeled Alkylating Agent for NMR and Metabolic Tracing Studies


Bromoacetic acid-1-13C (CAS 57858-24-9) is a carbon-13 isotopically labeled analog of bromoacetic acid, featuring a 13C nucleus at the carboxylic carbon position [1]. With a molecular formula of BrCH₂¹³CO₂H and a molecular weight of 139.94 g/mol, this solid alkylating agent is produced at high isotopic enrichment (typically ≥99 atom % 13C) . The compound retains the reactivity profile of unlabeled bromoacetic acid—acting as a versatile building block in organic synthesis and a reversible inhibitor of human erythrocyte carbonic anhydrase B—while the isotopic label confers unique utility in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and metabolic flux analysis [2].

13C-labeled alkylating agent for NMR spectroscopy and metabolic tracing studies
High isotopic enrichment (≥99 atom % 13C) enables signal detection in complex matrices
M+1 mass shift supports isotope dilution mass spectrometry (IDMS) quantification

Why Unlabeled Bromoacetic Acid Cannot Substitute for Bromoacetic Acid-1-13C in Tracing and Quantification Workflows


Unlabeled bromoacetic acid (CAS 79-08-3) possesses a natural abundance of carbon-13 of only ~1.1%, rendering it virtually invisible in NMR experiments designed to track molecular fate or probe active-site environments against a background of other carbonyl carbons [1]. In contrast, the 99 atom % 13C enrichment of bromoacetic acid-1-13C provides a >90-fold signal enhancement that enables detection in complex biological matrices and facilitates precise quantification via isotope dilution mass spectrometry (IDMS) . Substituting the unlabeled analog in applications requiring isotopic tracing, metabolic flux determination, or NMR structural interrogation would result in complete loss of analytical sensitivity and specificity.

13C Enrichment
≥99 atom % 13C – >90× NMR signal enhancement
Unlabeled: 1.1% natural abundance – no detectable 13C signal above background
Mass Shift
M+1 Da enables IDMS internal standardization
No mass shift; matrix effects and ionization variability remain uncorrected
Isotopic Tracing
13C label permits metabolic flux and pathway tracing
Unlabeled analog cannot provide carbon fate tracking

Bromoacetic Acid-1-13C: Quantitative Evidence of Differentiation Versus Unlabeled and Other Haloacetic Analogs


Isotopic Enrichment Enables ≥90-Fold NMR Signal Enhancement Over Natural Abundance

Bromoacetic acid-1-13C is supplied at 99 atom % 13C isotopic enrichment, whereas unlabeled bromoacetic acid contains carbon-13 at the natural abundance of 1.1 atom %. This enrichment provides a signal-to-background enhancement factor of approximately 90× in 13C NMR experiments .

Isotopic Enrichment
Head-to-head
≥99 atom % 13C vs 1.1% natural abundance → ≥90× enhancement
Enables 13C NMR detection in complex matrices
Source review; commercial specification
NMR spectroscopy Isotope labeling Analytical chemistry

13C NMR Signal Easily Detected Over 29 kDa Protein Background in Carbonic Anhydrase Active-Site Studies

When human carbonic anhydrase B (HCAB) was carboxymethylated using 90% [1-13C]bromoacetate, the 13C NMR signal of the covalently attached carboxylate was readily detected over the natural abundance background from the other carbonyl and carboxyl carbons of the 29,000 Da enzyme. In contrast, use of unlabeled bromoacetate would yield no detectable 13C signal above the protein's natural abundance noise [1]. The labeled probe enabled pH titration studies that assigned pKa values of 6.0 and 9.2 to the modified histidine-200 and zinc-bound water ligand, respectively [2].

Protein NMR Detection
Head-to-head
Labeled: signal easily detected over 29 kDa protein background; pKa values (6.0, 9.2) determined Unlabeled: signal indistinguishable from natural abundance protein background
Supports active-site probing in large biomolecules
Reported in HCAB carboxymethylation study
Enzymology Protein NMR Carbonic anhydrase

M+1 Mass Shift Enables Precise Quantification via Isotope Dilution Mass Spectrometry

Bromoacetic acid-1-13C exhibits a molecular weight of 139.94 g/mol, producing an M+1 mass shift relative to the unlabeled compound (138.94 g/mol). This 1 Da difference permits the labeled compound to serve as an ideal internal standard for isotope dilution mass spectrometry (IDMS) quantification of bromoacetic acid in environmental and biological samples, eliminating matrix effects and ionization efficiency variability .

Mass Shift
Head-to-head
M+1 Da (139.94 vs 138.94 g/mol)
Enables IDMS quantification, matrix-independent
Data to verify; exact mass calculation
Mass spectrometry Quantitative analysis Isotope dilution

Bromoacetic Acids Exhibit Higher Catalytic Hydrodehalogenation Reactivity Than Chloroacetic Acids

In a comparative kinetic study of catalytic hydrodehalogenation (HDH) over Pd/Al₂O₃, monobromoacetic acid demonstrated higher reactivity than monochloroacetic acid, attributed to the lower C-Br bond dissociation energy (approx. 285 kJ/mol) compared to C-Cl (approx. 327 kJ/mol) [1]. Complete dehalogenation of 0.05 mmol L⁻¹ monobromoacetic acid was achieved with 0.5 g L⁻¹ Pd/Al₂O₃ catalyst. The study established that bromoacetic acids react faster than their chlorinated counterparts, although reactivity does not increase with additional Br substituents [2].

Reactivity vs Chloro
Class-level
Bromoacetic acid: higher reactivity, C-Br bond ≈285 kJ/mol Chloroacetic acid: lower reactivity, C-Cl ≈327 kJ/mol
Supports catalytic degradation model studies
Context-dependent; class-level inference
Catalysis Hydrodehalogenation Water treatment

Physical Properties (Melting Point 47–49°C, Boiling Point 208°C) Remain Essentially Identical to Unlabeled Bromoacetic Acid

Despite the 13C label, bromoacetic acid-1-13C exhibits physical properties—melting point 47–49°C and boiling point 208°C—that are experimentally indistinguishable from unlabeled bromoacetic acid (mp 47–49°C, bp 208°C) [1][2]. This is expected given the negligible mass difference (Δm ≈ 1 Da) and the absence of significant vibrational isotope effects on intermolecular interactions.

Physical Properties
Head-to-head
mp 47–49°C, bp 208°C – identical to unlabeled
No change in handling protocols
Data to verify; literature values
Physical chemistry Isotope effects Handling

Bromoacetic Acid-1-13C: Optimal Application Scenarios Driven by Isotopic Differentiation


13C NMR-Based Active-Site Probing in Metalloenzymes

Researchers investigating the active-site geometry, metal coordination, or pH-dependent ionization behavior of zinc-dependent enzymes such as carbonic anhydrase should select bromoacetic acid-1-13C. The labeled compound enables site-specific carboxymethylation of reactive histidine residues, introducing a sensitive 13C NMR reporter that can be detected over the protein's natural abundance background. This approach has been validated in human carbonic anhydrase B studies, where pKa values of active-site groups were determined via 13C chemical shift titration [1].

Metabolic Flux Analysis and Pathway Tracing

For studies requiring precise tracking of carbon atom fate through metabolic networks, bromoacetic acid-1-13C serves as a starting material for synthesizing 13C-labeled intermediates. The 99 atom % 13C enrichment ensures that the labeled carbon can be followed by NMR or GC-MS, enabling calculation of metabolic flux ratios and elucidation of pathway topology in microorganisms, plants, or mammalian cells .

Isotope Dilution Mass Spectrometry (IDMS) Quantification of Haloacetic Acids

Environmental and analytical chemists quantifying bromoacetic acid in drinking water, biological fluids, or food matrices should procure bromoacetic acid-1-13C as an internal standard. The M+1 mass shift eliminates matrix effects and instrument drift, allowing accurate determination of analyte concentration by GC-MS or LC-MS. This method is essential for regulatory compliance monitoring of disinfection byproducts [2].

Catalytic Hydrodehalogenation Method Development

In catalytic process development for haloacetic acid remediation, monobromoacetic acid-1-13C can be employed as a reactive model substrate. Its higher reactivity compared to chlorinated analogs accelerates screening of catalyst formulations and reaction conditions, while the isotopic label enables precise quantification of dehalogenation products via MS, facilitating kinetic modeling [3].

Application
Selection Property
Validation Focus
13C NMR enzyme active-site studies
High 13C enrichment for protein NMR
Site-specific carboxymethylation and pH titration
Metabolic pathway tracing
99 atom % 13C for flux analysis
NMR/GC-MS flux ratio calculation
Haloacetic acid quantification in environmental matrices
M+1 mass shift as internal standard
Matrix-effect correction in LC-MS/GC-MS
Catalytic degradation process research
Higher reactivity model substrate
Catalyst screening and kinetic modeling

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